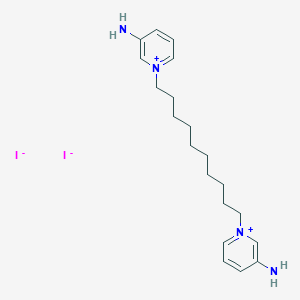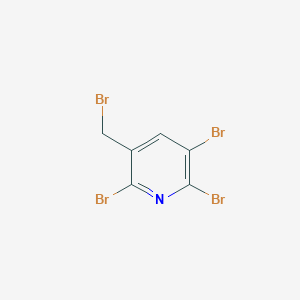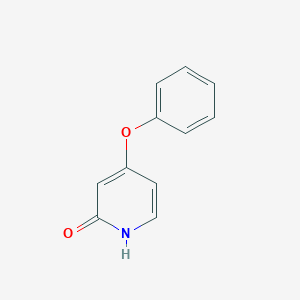
Pyridinium, 1,1'-(1,10-decanediyl)bis[3-amino-, diiodide
Vue d'ensemble
Description
Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide: is a chemical compound with the molecular formula C22H34I2N2 It is a bis-pyridinium compound, meaning it contains two pyridinium rings connected by a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide typically involves the reaction of 1,10-dibromodecane with 3-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the pyridinium groups. The resulting product is then treated with hydroiodic acid to form the diiodide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide can undergo oxidation reactions, where the amino groups are oxidized to form nitro groups.
Reduction: The compound can also be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridinium compounds.
Applications De Recherche Scientifique
Chemistry: Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study the interactions between pyridinium compounds and biological molecules, such as proteins and nucleic acids.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist, inhibiting the binding of acetylcholine and thereby modulating the receptor’s activity. This inhibition affects the release of neurotransmitters such as dopamine, which plays a crucial role in various physiological processes.
Comparaison Avec Des Composés Similaires
- 1,1’-(1,10-Decanediyl)bis[3-methyl-pyridinium iodide (1:2) hydrate
- N,N-Decane-1,10-diyl-bis-3-picolinium diiodide hydrate
Uniqueness: Pyridinium, 1,1’-(1,10-decanediyl)bis[3-amino-, diiodide is unique due to its specific structure, which allows it to interact selectively with nicotinic acetylcholine receptors. This selectivity makes it a valuable tool in studying receptor-mediated signaling pathways and developing targeted therapies.
Propriétés
IUPAC Name |
1-[10-(3-aminopyridin-1-ium-1-yl)decyl]pyridin-1-ium-3-amine;diiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4.2HI/c21-19-11-9-15-23(17-19)13-7-5-3-1-2-4-6-8-14-24-16-10-12-20(22)18-24;;/h9-12,15-18H,1-8,13-14,21-22H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWQTVUYGSDMY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)N)N.[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32I2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849669 | |
| Record name | 1,1'-(Decane-1,10-diyl)bis(3-aminopyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58672-74-5 | |
| Record name | 1,1'-(Decane-1,10-diyl)bis(3-aminopyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7,8-Dihydropyrano[4,3-b]pyridin-5-one](/img/structure/B3273358.png)







![1-(3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B3273415.png)
